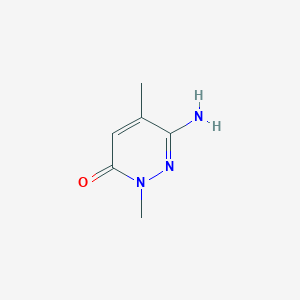
3-(3,5-Di-tert-butyl-4-methoxyphenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-Di-tert-butyl-4-methoxyphenyl)propanoic acid is an organic compound belonging to the class of phenylpropanoic acids. It is characterized by the presence of two tert-butyl groups and a methoxy group attached to a phenyl ring, which is further connected to a propanoic acid moiety. This compound is known for its antioxidant properties and is used in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Di-tert-butyl-4-methoxyphenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-di-tert-butylphenol and methyl acrylate.
Michael Addition: A base-catalyzed Michael addition of methyl acrylate to 2,6-di-tert-butylphenol forms the intermediate butyl-phloretic ester.
Hydrolysis: The intermediate ester is then hydrolyzed to yield the desired this compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of catalysts such as potassium hydroxide (KOH) can improve the efficiency of the Michael addition step .
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,5-Di-tert-butyl-4-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are employed for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Wissenschaftliche Forschungsanwendungen
3-(3,5-Di-tert-butyl-4-methoxyphenyl)propanoic acid has several scientific research applications:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic effects due to its antioxidant properties.
Industry: Employed in the production of stabilizers for lubricating oils and cutting compounds.
Wirkmechanismus
The antioxidant mechanism of 3-(3,5-Di-tert-butyl-4-methoxyphenyl)propanoic acid involves the donation of hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The tert-butyl groups provide steric hindrance, enhancing the stability of the antioxidant. The methoxy group further contributes to the electron-donating capacity of the compound, making it an effective radical scavenger .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propanoic acid: Similar structure but with a hydroxy group instead of a methoxy group.
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: A derivative used as a polymer stabilizer.
Uniqueness
3-(3,5-Di-tert-butyl-4-methoxyphenyl)propanoic acid is unique due to its methoxy group, which enhances its electron-donating ability and antioxidant efficiency compared to its hydroxy analogs. This makes it particularly effective in applications requiring robust antioxidant properties.
Eigenschaften
Molekularformel |
C18H28O3 |
|---|---|
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
3-(3,5-ditert-butyl-4-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C18H28O3/c1-17(2,3)13-10-12(8-9-15(19)20)11-14(16(13)21-7)18(4,5)6/h10-11H,8-9H2,1-7H3,(H,19,20) |
InChI-Schlüssel |
OIVMSYQLRZZQDV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


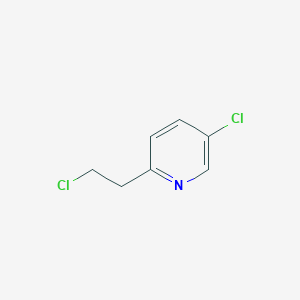


![N-(8-diphenylphosphanylnaphthalen-1-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12962912.png)

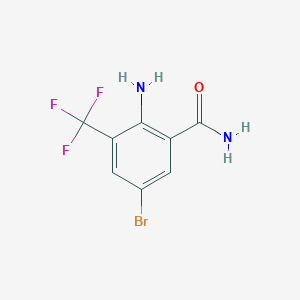
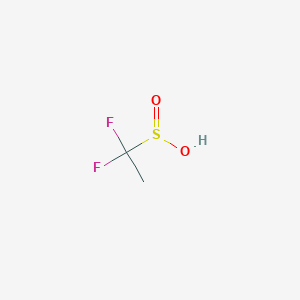



![(3R,3aR,3a1R,4S,7S,8aR)-3,3a,6-Trihydroxy-3a1-(hydroxymethyl)-4,7-dimethyl-7-((R)-3-methyl-5-oxo-2,5-dihydrofuran-2-yl)-3a,3a1,4,7,8,8a-hexahydro-2H-cyclopenta[ij]isochromene-2,5(3H)-dione](/img/structure/B12962947.png)
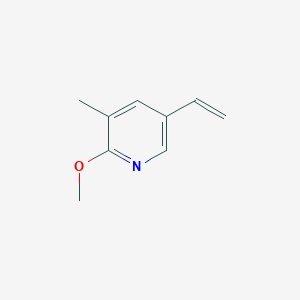
![2-Ethynyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12962954.png)
